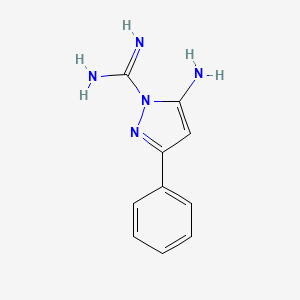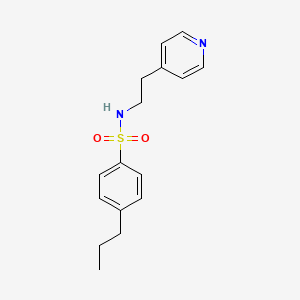![molecular formula C19H32N4O2 B5569327 1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(tetrahydro-2-furanylmethyl)piperazine](/img/structure/B5569327.png)
1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(tetrahydro-2-furanylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar piperazine derivatives often involves multi-step chemical processes including Claisen Schmidt condensation, cyclization with hydroxylamine hydrochloride, and Mannich’s reaction. For example, Kumar et al. (2017) described the synthesis of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine through a sequence that begins from 2-acetylfuran, demonstrating the complexity and careful planning required in synthesizing these compounds (Kumar et al., 2017).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often confirmed through a variety of spectroscopic methods including IR, 1H NMR, 13C-NMR, and Mass spectrometry. These techniques provide detailed information about the molecular framework and the arrangement of atoms within the compound, ensuring the accuracy of the synthesis process and the identity of the final product.
Chemical Reactions and Properties
Piperazine derivatives are known to participate in various chemical reactions, contributing to their wide range of biological activities. For instance, Yousefi et al. (2018) highlighted the use of piperazine as a catalyst in the synthesis of 2-amino-3-cyano-4H-pyrans derivatives, demonstrating the chemical versatility of piperazine-containing compounds in facilitating reactions under environmentally benign conditions (Yousefi et al., 2018).
Scientific Research Applications
Design and Synthesis for Pharmacological Evaluation
A novel series of compounds structurally related to 1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(tetrahydro-2-furanylmethyl)piperazine have been synthesized for pharmacological evaluation. These compounds have been explored for their potential in addressing various health conditions through different mechanisms of action.
Antidepressant and Antianxiety Activities : Kumar et al. (2017) synthesized a series of compounds for pharmacological evaluation, showing significant antidepressant and antianxiety activities in preclinical models. The synthetic route involved Claisen Schmidt condensation and Mannich's reaction, demonstrating the compounds' potential in mental health treatment Kumar et al., 2017.
Antibacterial Efficacies : Mekky and Sanad (2020) reported on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, demonstrating potent bacterial biofilm and MurB inhibitors. These compounds showed significant antibacterial activities against various strains, including MRSA and VRE, highlighting their potential as new antibacterial agents Mekky & Sanad, 2020.
σ1 Receptor Antagonism for Pain Management : A study by Díaz et al. (2020) introduced a σ1 receptor antagonist as a clinical candidate for pain management. This compound, synthesized through a five-step process, showed high aqueous solubility and metabolic stability, indicating its potential for treating pain Díaz et al., 2020.
Antimicrobial Screening : Rajkumar, Kamaraj, and Krishnasamy (2014) reported the synthesis and spectral characterization of novel piperazine derivatives, highlighting their significant in vitro antimicrobial activity. This study points towards the potential application of these compounds in combating microbial infections Rajkumar et al., 2014.
Mycobacterium tuberculosis DNA GyrB Inhibition : Reddy et al. (2014) synthesized benzofuran and benzo[d]isothiazole derivatives, aiming at Mycobacterium tuberculosis DNA GyrB inhibition. Their findings contribute to the development of new antitubercular agents, showcasing the versatility of piperazine derivatives in drug design Reddy et al., 2014.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-ethyl-5-(2-methylpropyl)pyrazol-3-yl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N4O2/c1-4-23-18(13-16(20-23)12-15(2)3)19(24)22-9-7-21(8-10-22)14-17-6-5-11-25-17/h13,15,17H,4-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTRRHZIEROTQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)CC(C)C)C(=O)N2CCN(CC2)CC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-{[(2-ethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5569251.png)
![8-[2-(dimethylamino)benzoyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5569263.png)

![4,11-dinitropentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-2,4,6,9,11,13,15,17,19-nonaene](/img/structure/B5569272.png)
![8-(2-fluorobenzoyl)-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5569289.png)
![4-{2-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-2-yl]ethyl}phenol](/img/structure/B5569293.png)

![N'-(2,4-dichlorophenyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B5569308.png)
![1-{3-[(6-bromo-4-quinazolinyl)amino]phenyl}ethanone](/img/structure/B5569316.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5569318.png)
![4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime](/img/structure/B5569323.png)

![methyl 4-(5-{[2-(tert-butylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoate](/img/structure/B5569349.png)